N-Boc4-amino-3-pyridine carboxaldehyde
Description
BenchChem offers high-quality N-Boc4-amino-3-pyridine carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc4-amino-3-pyridine carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-formyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h4-5,7H,6,12H2,1-3H3 |
InChI Key |
XDSOBJFMQJQEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of N-Boc-4-amino-3-pyridinecarboxaldehyde in DMSO and Methanol
This guide provides a comprehensive analysis of the solubility characteristics of N-Boc-4-amino-3-pyridinecarboxaldehyde, a key building block in synthetic organic chemistry and drug discovery. A thorough understanding of its solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) and methanol is critical for its effective use in reaction design, screening, and formulation. This document will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its quantitative determination, and discuss the practical implications for researchers.
Introduction: The Critical Role of Solubility in Drug Discovery
N-Boc-4-amino-3-pyridinecarboxaldehyde is a bifunctional molecule incorporating a protected amine, a pyridine ring, and an aldehyde group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. However, the success of any synthetic transformation or biological assay is fundamentally dependent on the solubility of the starting materials. Poor solubility can lead to challenges in achieving desired reaction concentrations, inaccurate biological data, and difficulties in purification and formulation. Therefore, a precise understanding of the solubility of N-Boc-4-amino-3-pyridinecarboxaldehyde in relevant solvents is a prerequisite for its efficient utilization.
Theoretical Framework: Predicting Solubility Based on Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is based on the polarity and intermolecular forces of the molecules involved.[1][2] To anticipate the solubility of N-Boc-4-amino-3-pyridinecarboxaldehyde, we must first analyze its molecular structure and the properties of DMSO and methanol.
N-Boc-4-amino-3-pyridinecarboxaldehyde:
-
Structure: This molecule possesses both polar and non-polar characteristics. The pyridine ring, the amino group, and the carboxaldehyde group contribute to its polarity and potential for hydrogen bonding. The tert-butoxycarbonyl (Boc) protecting group, with its bulky alkyl structure, introduces a significant non-polar character.
-
Intermolecular Forces: The key intermolecular forces at play will be dipole-dipole interactions due to the polar C=O and C-N bonds, and hydrogen bonding capabilities of the N-H group (though protected) and the lone pair on the pyridine nitrogen.
Solvent Properties:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent.[3] Its strong dipole moment makes it an excellent solvent for many polar organic compounds.[3] While it is a hydrogen bond acceptor, it cannot act as a hydrogen bond donor.
-
Methanol (MeOH): A polar protic solvent. It can act as both a hydrogen bond donor and acceptor, making it effective at solvating polar molecules, particularly those capable of hydrogen bonding.[4]
Solubility Prediction:
Based on the structural features, N-Boc-4-amino-3-pyridinecarboxaldehyde is expected to exhibit some degree of solubility in both DMSO and methanol due to its polar functional groups. The presence of the non-polar Boc group may limit its solubility compared to its unprotected counterpart. A related compound, (4-amino-pyridin-3-yl)-methanol, is reported to be slightly soluble in both DMSO and methanol.[5][6] This suggests that N-Boc-4-amino-3-pyridinecarboxaldehyde may have similar, potentially limited, solubility in these solvents.
Quantitative Solubility Data
| Solvent | Predicted Solubility | Rationale |
| DMSO | Moderately Soluble | The high polarity of DMSO should effectively solvate the polar regions of the molecule. The bulky, non-polar Boc group may hinder extensive solvation, leading to moderate rather than high solubility. |
| Methanol | Slightly Soluble | Methanol's ability to hydrogen bond will facilitate the dissolution of the polar functional groups. However, the non-polar Boc group may disrupt the hydrogen-bonding network of methanol, leading to lower solubility compared to DMSO. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method describes a common and reliable approach for determining the solubility of a solid organic compound.[7][8][9][10][11]
Objective: To determine the saturation solubility of N-Boc-4-amino-3-pyridinecarboxaldehyde in DMSO and methanol at a controlled temperature.
Materials:
-
N-Boc-4-amino-3-pyridinecarboxaldehyde (solid)
-
Anhydrous DMSO
-
Anhydrous Methanol
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram:
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of N-Boc-4-amino-3-pyridinecarboxaldehyde into several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the chosen solvent (DMSO or methanol).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility measurements.
-
-
Analysis and Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant with the respective solvent.
-
Prepare a standard stock solution of N-Boc-4-amino-3-pyridinecarboxaldehyde of known concentration in the same solvent.
-
Generate a calibration curve by injecting the standard solutions of known concentrations into the HPLC system and recording the peak areas.
-
Inject the diluted samples of the saturated solution into the HPLC and record the peak areas.
-
Using the calibration curve, determine the concentration of N-Boc-4-amino-3-pyridinecarboxaldehyde in the diluted samples.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Practical Implications for Researchers
A clear understanding of the solubility of N-Boc-4-amino-3-pyridinecarboxaldehyde has several practical implications in a research setting:
-
Stock Solution Preparation: Knowing the solubility limit is essential for preparing concentrated stock solutions for high-throughput screening or reaction arrays.[12] Attempting to prepare a solution above the solubility limit will result in a suspension, leading to inaccurate dispensing and unreliable experimental results.
-
Reaction Conditions: For synthetic reactions, the concentration of reactants can significantly influence reaction rates and outcomes. The solubility of N-Boc-4-amino-3-pyridinecarboxaldehyde will dictate the maximum achievable concentration in a given solvent, which may necessitate the use of co-solvents or alternative reaction conditions if higher concentrations are required.
-
Purification: During workup and purification, knowledge of solubility in different solvents is crucial for techniques like crystallization and precipitation.[13] A solvent in which the compound has low solubility at room temperature but higher solubility at elevated temperatures would be an ideal candidate for recrystallization.[13]
-
Biological Assays: In drug discovery, compounds are often tested in aqueous buffer systems. Given that N-Boc-4-amino-3-pyridinecarboxaldehyde is likely to have low aqueous solubility, it will typically be dissolved in a small amount of a water-miscible organic solvent like DMSO before being diluted into the assay buffer.[14] Understanding its solubility in the initial organic solvent is critical to avoid precipitation upon dilution.
Conclusion
While specific quantitative solubility data for N-Boc-4-amino-3-pyridinecarboxaldehyde in DMSO and methanol is not widely published, a theoretical analysis based on its molecular structure and the properties of the solvents suggests moderate and slight solubility, respectively. The provided experimental protocol offers a robust method for researchers to determine the precise solubility values in their own laboratories. This information is invaluable for the effective and efficient use of this important synthetic building block in drug discovery and development, ensuring the reliability and reproducibility of experimental results.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]
-
Factors Affecting Solubility: Key Principles Explained. (2020, June 21). Vedantu. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]
-
MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC. Retrieved from [Link]
-
3-PYRIDINECARBOXALDEHYDE EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]
-
3-Pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved from [Link]
-
3-Pyridinemethanol. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Factors Affecting Solubility: Key Principles Explained [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. (4-AMINO-PYRIDIN-3-YL)-METHANOL CAS#: 138116-34-4 [m.chemicalbook.com]
- 6. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
safety data sheet (SDS) for N-Boc-4-amino-3-pyridinecarboxaldehyde
Part 1: Executive Summary & Application Context
Compound Identity:
-
IUPAC Name: tert-Butyl (3-formylpyridin-4-yl)carbamate[1]
-
Common Name: N-Boc-4-amino-3-pyridinecarboxaldehyde
-
Molecular Formula: C₁₁H₁₄N₂O₃[4]
Strategic Importance in Drug Discovery: N-Boc-4-amino-3-pyridinecarboxaldehyde is a critical heterocyclic building block, primarily utilized in the synthesis of imidazo[4,5-c]pyridines and other fused pyridine scaffolds. These motifs are pharmacophores frequently observed in kinase inhibitors, antiviral agents, and ligands for G-protein coupled receptors (GPCRs). The tert-butoxycarbonyl (Boc) protection on the amine renders the molecule lipophilic and prevents polymerization, but it introduces specific stability concerns—namely acid sensitivity and thermal instability—that researchers must manage during scale-up.
Part 2: Hazard Identification & Toxicology (GHS Framework)
This section interprets the raw GHS data into actionable risk profiles. Unlike generic SDSs, we analyze the implications of these hazards in a research setting.
GHS Classification & Signal Word
Signal Word: WARNING [3]
| Hazard Class | Category | H-Statement | Technical Interpretation |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed | Bioavailability is moderate; systemic toxicity risks exist upon accidental ingestion via contaminated gloves or surfaces. |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation | The pyridine nitrogen and aldehyde moiety can react with skin proteins, causing contact dermatitis. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation | Aldehydes are lachrymators. Dust or concentrated solutions can cause severe conjunctivitis. |
| STOT - Single Exp. | Cat. 3 | H335: May cause respiratory irritation | Inhalation of fine dust during weighing triggers mucosal inflammation. |
Toxicology Deep Dive
-
Mechanism of Action: As a pyridine aldehyde, the compound possesses electrophilic reactivity. Upon contact with mucous membranes, the aldehyde group can form Schiff bases with biological amines, leading to cellular irritation.
-
Sensitization Risk: While not formally classified as a sensitizer in all jurisdictions, the structural similarity to 4-aminopyridine (a known potassium channel blocker) suggests potential neurotoxic effects if absorbed in large quantities. The Boc group mitigates this but does not eliminate it.
Part 3: Safe Handling & Synthesis Workflow
Core Directive: This compound is air-sensitive and acid-sensitive . The protocol below ensures chemical integrity while protecting the operator.
Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.
-
Atmosphere: Store and react under an inert atmosphere (Nitrogen or Argon). The aldehyde moiety is prone to oxidation to the carboxylic acid (N-Boc-4-aminonicotinic acid) upon prolonged air exposure.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the fine powder nature of the solid.
-
Hands: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4-8 mil) or Neoprene.
-
-
Body: Lab coat (flame-resistant preferred due to solvent usage in synthesis).
Validated Handling Workflow (DOT Diagram)
Figure 1: Safe handling workflow emphasizing inert atmosphere and containment.
Part 4: Emergency Response Framework
This section provides a self-validating decision tree for accidents. The causality is based on the compound's solubility and reactivity.
Spill Response
-
Solid Spill: Do not dry sweep (generates dust). Use a HEPA-filtered vacuum or wet-wipe method using an inert solvent (e.g., heptane) if compatible, or simple water-dampened pads.
-
Decontamination: Clean surface with 10% aqueous sodium bisulfite (neutralizes the aldehyde) followed by soap and water.
First Aid Protocols
-
Eye Contact: Immediate irrigation is critical. The aldehyde can cross-link corneal proteins. Flush for 15 minutes minimum.
-
Ingestion: Do NOT induce vomiting. The Boc-amine can hydrolyze in stomach acid, potentially releasing the more toxic free amine. Administer activated charcoal if advised by medical control.
Emergency Decision Logic (DOT Diagram)
Figure 2: Triage and response logic for acute exposure events.
Part 5: Physicochemical Profile
Data consolidated for experimental planning.
| Property | Value | Experimental Relevance |
| Appearance | White to pale yellow solid | Yellowing indicates oxidation (aldehyde |
| Molecular Weight | 222.24 g/mol | Calculation basis for stoichiometry. |
| Melting Point | 105 – 109 °C | Stable solid at RT, but avoid high-vac drying >50°C. |
| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water; lipophilic due to Boc group. |
| Storage Temp | 2 – 8 °C | Retards oxidation and Boc-deprotection. |
| InChI Key | UFWCFTNUYXZYKE-UHFFFAOYSA-N | Unique identifier for database verification. |
Stability Note: Avoid storage near strong acids (TFA, HCl) or Lewis acids, which will cleave the Boc group, yielding the unstable 4-amino-3-pyridinecarboxaldehyde.
References
-
Sigma-Aldrich. (2025). tert-Butyl (3-formylpyridin-4-yl)carbamate Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 819566, tert-Butyl (3-formylpyridin-4-yl)carbamate. Retrieved from
-
Fisher Scientific. (2025).[5] Safety Data Sheet: Pyridine Carboxaldehydes. Retrieved from [5]
-
BLD Pharm. (2025). Product Analysis: tert-Butyl (3-formylpyridin-4-yl)carbamate. Retrieved from
Sources
- 1. tert-Butyl (3-formylpyridin-4-yl)carbamate | C11H14N2O3 | CID 819566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 116026-93-8|tert-Butyl (3-formylpyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl (3-formylpyridin-4-yl)carbamate | 116026-93-8 [sigmaaldrich.cn]
- 4. appchemical.com [appchemical.com]
- 5. Cas Landing [thermofisher.com]
Navigating the Reactivity Landscape: A Guide to the Stability of Boc-Protected Aminopyridine Aldehydes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-protected aminopyridine aldehydes are pivotal intermediates in the synthesis of complex nitrogen-containing heterocycles, a motif prevalent in numerous pharmaceutical agents. Their utility, however, is intrinsically linked to their stability under various synthetic conditions. This guide provides a comprehensive analysis of the factors governing the stability of these valuable building blocks. We will delve into the electronic and steric properties influencing their reactivity, explore common degradation pathways, and offer field-proven strategies for their successful application in key synthetic transformations, including reductive amination, Wittig reactions, and cross-coupling reactions. By understanding the nuances of their chemical behavior, researchers can optimize reaction conditions, minimize byproduct formation, and ultimately streamline the drug discovery and development process.
Introduction: The Dual Nature of Reactivity and Stability
The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its general stability to a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] When appended to an aminopyridine scaffold bearing an aldehyde functionality, the resulting molecule becomes a powerful synthon for the construction of diverse molecular architectures. The inherent reactivity of the aldehyde group, essential for carbon-carbon and carbon-nitrogen bond formation, coexists with the conditional lability of the Boc group. This duality necessitates a thorough understanding of the compound's stability profile to ensure predictable and high-yielding synthetic outcomes.
This guide will serve as a practical resource for chemists, providing the necessary insights to confidently handle and utilize Boc-protected aminopyridine aldehydes in their synthetic endeavors.
Foundational Principles of Stability
The stability of a Boc-protected aminopyridine aldehyde is not an absolute property but rather a function of its molecular environment. Several key factors dictate its propensity to remain intact or undergo degradation.
Electronic Effects: The Influence of the Pyridine Ring
The position of the amino and aldehyde groups on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its stability. The electron-withdrawing nature of the pyridine nitrogen impacts the reactivity of both the Boc-protected amine and the aldehyde. For instance, the basicity of the aminopyridine nitrogen is a critical factor in reactions like reductive amination, where it can influence the rate of imine formation.[3]
Steric Hindrance: A Double-Edged Sword
The bulky tert-butyl group of the Boc protecting group provides steric shielding, which can enhance the stability of the molecule by hindering nucleophilic attack at the carbamate carbonyl. However, this same steric bulk can also influence the reactivity of the adjacent aldehyde group, potentially slowing down desired transformations.
pH: The Gatekeeper of Boc Group Integrity
The most significant factor governing the stability of the Boc group is the pH of the reaction medium. The Boc group is notoriously labile under acidic conditions.[1][4] Cleavage occurs via protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.[5] Conversely, the Boc group is generally stable under neutral and basic conditions.[1][5]
Table 1: General Stability of the Boc Group under Various pH Conditions
| Condition | Stability | Notes |
| Strong Acid (pH < 2) | Low | Rapid cleavage. |
| Mild Acid (pH 4-6) | Moderate | Slow cleavage may occur, especially at elevated temperatures. |
| Neutral (pH 7) | High | Generally stable.[5] |
| Basic (pH 8-14) | High | The Boc group is stable to most basic conditions.[1][5] |
Common Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and optimizing reactions involving Boc-protected aminopyridine aldehydes.
Acid-Catalyzed Deprotection
As previously mentioned, acidic conditions are the primary culprits in the unintended removal of the Boc group. This can be problematic in reactions that generate acidic byproducts or require acidic catalysts.
Figure 1: Acid-catalyzed degradation of a Boc-protected aminopyridine aldehyde.
Aldehyde-Related Side Reactions
The aldehyde functionality, while essential for reactivity, can also participate in undesirable side reactions.
-
Over-oxidation: In the presence of strong oxidizing agents, the aldehyde can be oxidized to a carboxylic acid.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While less common for aminopyridine aldehydes, it is a possibility to consider under specific conditions.
-
Aldol Condensation: If the aldehyde possesses α-hydrogens, it can undergo self-condensation in the presence of acid or base.
Strategic Application in Key Synthetic Transformations
With a solid understanding of their stability, we can now explore the strategic use of Boc-protected aminopyridine aldehydes in several cornerstone synthetic reactions.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of secondary and tertiary amines.[6] The reaction typically involves the condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ.
When using a Boc-protected aminopyridine aldehyde, the choice of reducing agent and reaction conditions is critical to avoid premature deprotection.
Recommended Protocol for Reductive Amination:
-
Imine Formation: Dissolve the Boc-protected aminopyridine aldehyde (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)). The reaction is often carried out at room temperature. For less reactive amines, gentle heating may be required. The use of a mild Lewis acid catalyst, such as Ti(OiPr)₄, can facilitate imine formation.
-
Reduction: Once imine formation is complete (as monitored by TLC or LC-MS), add a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is less basic than other common borohydrides and is effective under neutral or weakly acidic conditions, thus preserving the Boc group.[7][8] Add STAB (1.5-2 equivalents) portion-wise to control the reaction rate.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Figure 2: Workflow for reductive amination using a Boc-protected aminopyridine aldehyde.
Wittig Reaction
The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes and ketones.[9] The reaction involves the use of a phosphorus ylide (Wittig reagent).
The stability of the Boc group is generally high under the conditions of a standard Wittig reaction, which are typically neutral or basic.
Recommended Protocol for a Wittig Reaction:
-
Ylide Generation (if not commercially available): Suspend the corresponding phosphonium salt in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere. Cool the suspension to 0°C or -78°C and add a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) dropwise.[10] Stir the resulting colored solution until ylide formation is complete.
-
Reaction with Aldehyde: Dissolve the Boc-protected aminopyridine aldehyde in anhydrous THF and add it dropwise to the pre-formed ylide solution at the same low temperature.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by column chromatography.
Cross-Coupling Reactions
Boc-protected aminopyridine aldehydes can also participate in various palladium-catalyzed cross-coupling reactions, provided a suitable handle (e.g., a halide) is present on the pyridine ring. The Boc group is generally stable under the conditions of many common cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[11]
General Considerations for Cross-Coupling Reactions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial for achieving high yields and selectivity.
-
Base Selection: A wide range of inorganic and organic bases can be used. The choice of base should be compatible with the stability of the Boc group and the specific cross-coupling reaction being performed.
-
Solvent: Anhydrous, degassed solvents are typically required to prevent catalyst deactivation.
Storage and Handling
To maintain the integrity of Boc-protected aminopyridine aldehydes, proper storage and handling are essential.
-
Storage: These compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e-g., argon or nitrogen) to prevent oxidation and hydrolysis.[12][13] For long-term storage, refrigeration (2-8 °C) is recommended.
-
Handling: Avoid exposure to strong acids and high temperatures. When handling, use in a well-ventilated area and wear appropriate personal protective equipment.
Conclusion
Boc-protected aminopyridine aldehydes are versatile and valuable building blocks in modern organic synthesis, particularly in the field of medicinal chemistry. Their successful application hinges on a comprehensive understanding of their stability profile. By carefully controlling the reaction conditions, particularly pH, and by selecting appropriate reagents, chemists can harness the full synthetic potential of these compounds. This guide has provided a framework for understanding the factors that govern their stability and has offered practical protocols for their use in key transformations. With these insights, researchers are better equipped to navigate the intricate landscape of their reactivity and to efficiently construct the complex molecules that drive innovation in drug discovery.
References
- National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubChem.
- National Center for Biotechnology Information. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. PubChem.
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Center for Biotechnology Information. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central.
- Suvchem Laboratory Chemicals. (n.d.). 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE).
- Alfa Chemistry. (n.d.). Synthetic Utility of N-Boc-Amides in Cross-Coupling Reactions.
- Royal Society of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry.
- Wikipedia. (n.d.). Reductive amination.
- Wikipedia. (n.d.). Wittig reaction.
- Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions.
- ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes.
- Myers, A. (n.d.). Chem 115. Harvard University. Retrieved from a relevant Harvard University source.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- National Center for Biotechnology Information. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PubMed Central.
- BenchChem. (n.d.). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.
- SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Lab Reporter [fishersci.co.uk]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. sefh.es [sefh.es]
An In-Depth Technical Guide to 3,4-Disubstituted Pyridine Intermediates: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 3,4-disubstituted pyridines represent a particularly valuable class of intermediates, offering a versatile platform for the development of complex molecular architectures with tailored biological and physical properties. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of these crucial building blocks, designed to empower researchers and drug development professionals in their scientific endeavors.
The Strategic Importance of the 3,4-Disubstituted Pyridine Motif
The unique electronic properties of the pyridine ring, characterized by its electron-deficient nature, combined with the specific substitution pattern at the 3- and 4-positions, give rise to a rich and diverse chemical space.[1] The nitrogen atom's ability to act as a hydrogen bond acceptor and the potential for substituents at the 3- and 4-positions to engage in various non-covalent interactions are key to the biological activity of many pyridine-containing drugs.[1] This substitution pattern is prevalent in a number of blockbuster drugs, highlighting its significance in contemporary drug design.
Synthetic Strategies for Accessing 3,4-Disubstituted Pyridines
The synthesis of 3,4-disubstituted pyridines can be broadly categorized into classical cyclization methods and modern cross-coupling and functionalization techniques. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.
Classical Cyclization Reactions: Building the Pyridine Core
These methods involve the construction of the pyridine ring from acyclic precursors and have been the bedrock of pyridine synthesis for over a century.
A multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This method is particularly effective for the synthesis of symmetrically substituted pyridines.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.
Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.
Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.
The mixture is heated at 80°C for 1 hour.
After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
This method provides access to 2-pyridone derivatives through the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a base.[3]
A two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[4]
A versatile method for preparing polysubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
Preparation of the Pyridinium Salt: To a solution of acetophenone (1.20 g, 10 mmol) in acetone (20 mL), add iodine (2.54 g, 10 mmol) portion-wise. Stir the mixture at room temperature until the color of iodine disappears. Add pyridine (0.79 g, 10 mmol) and reflux for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.
Pyridine Formation: The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours.
After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.
Visualization of Classical Synthetic Workflows
Caption: Logical flow of the Hantzsch and Kröhnke pyridine syntheses.
Modern Synthetic Methodologies: Precision and Versatility
Modern synthetic chemistry offers a powerful toolkit for the regioselective functionalization of pre-existing pyridine rings, providing access to a vast array of 3,4-disubstituted derivatives with high functional group tolerance.
These reactions have revolutionized the synthesis of biaryl and heteroaryl compounds.
-
Suzuki-Miyaura Coupling: This versatile reaction involves the palladium-catalyzed coupling of a pyridine halide or triflate with a boronic acid or ester. It is widely used due to its mild reaction conditions and the commercial availability of a vast library of boronic acids.[5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling for 3-Aryl-4-substituted Pyridines [5]
To an oven-dried Schlenk tube, add the 3-halo-4-substituted pyridine (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (2.0-3.0 mmol).
Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).
The tube is evacuated and backfilled with an inert gas (e.g., argon).
Degassed solvents, such as a mixture of 1,4-dioxane and water, are added.
The reaction mixture is heated with stirring (e.g., at 90-100°C) for 12-18 hours.
After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
-
Negishi Coupling: This reaction couples an organozinc reagent with a pyridine halide. Organozinc reagents are typically prepared in situ from the corresponding organohalide, and the coupling is catalyzed by a palladium or nickel complex.[5][8]
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an amine with a pyridine halide. It is a cornerstone for the synthesis of arylamines and is widely used in pharmaceutical research.[9][10]
The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. For pyridines, regioselective C-H functionalization can be challenging due to the inherent reactivity of the different C-H bonds. However, significant progress has been made in developing catalytic systems that can selectively target the C4 position of 3-substituted pyridines.[4][11][12]
General Procedure for Palladium-Catalyzed C4-Arylation of 3-Substituted Pyridines [11]
A reaction vessel is charged with the 3-substituted pyridine (1.0 equiv), the aryl halide (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a bulky phosphine), and a base (e.g., K₂CO₃ or Cs₂CO₃).
A suitable solvent (e.g., toluene or dioxane) is added, and the vessel is sealed.
The mixture is heated at a high temperature (typically 100-150°C) for several hours.
After cooling, the reaction is worked up by partitioning between water and an organic solvent.
The product is isolated and purified by chromatography.
[4+2] cycloaddition reactions, or Diels-Alder reactions, involving azadienes and alkynes can be a powerful method for constructing the pyridine ring with specific substitution patterns.[13] These reactions can offer high regioselectivity, leading to the formation of 3,4-disubstituted pyridines that may be difficult to access through other routes.[14][15]
Visualization of Modern Synthetic Workflows
Caption: Logical flow of modern synthetic strategies for 3,4-disubstituted pyridines.
Comparative Analysis of Synthetic Methods
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, availability of starting materials, and scalability. The following table provides a comparative overview of the key synthetic methods.
| Method | Starting Materials | Key Features | Typical Yields | Limitations |
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Multicomponent, good for symmetrical pyridines.[2] | 60-90% | Requires subsequent oxidation, limited to certain substitution patterns.[2] |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | Convergent, high-yielding for polysubstituted pyridines.[2] | 70-95% | Requires preparation of the pyridinium salt. |
| Suzuki-Miyaura Coupling | Pyridine halide, Boronic acid | High functional group tolerance, vast commercial availability of reagents.[5] | 70-95% | Potential for catalyst poisoning, removal of metal impurities. |
| C-H Functionalization | Substituted pyridine, Aryl halide | Atom and step-economical, avoids pre-functionalization.[11] | 50-80% | Regioselectivity can be challenging, often requires high temperatures and specific directing groups.[4][11] |
Applications in Drug Discovery and Development
The 3,4-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its ability to present substituents in a defined spatial orientation allows for precise interactions with biological targets.
Case Study 1: Sotorasib (AMG 510) - A KRAS G12C Inhibitor
Sotorasib is a first-in-class covalent inhibitor of the KRAS G12C mutant protein, a key driver in many cancers.[16][17] The core of Sotorasib features a 3,4-disubstituted pyridine ring, which plays a crucial role in orienting the molecule within the binding pocket of the protein. The synthesis of a key intermediate, 2-isopropyl-4-methylpyridin-3-amine, highlights the practical application of pyridine synthesis methodologies.[16] One synthetic route involves the construction of the pyridine ring via a cyclization reaction.[16] The 3-amino and 4-methyl substituents on the pyridine ring are critical for the drug's activity, with the amino group forming a key hydrogen bond interaction.[18]
Case Study 2: Etoricoxib - A COX-2 Inhibitor
Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain.[19][20] Its structure contains a 3,4-disubstituted pyridine moiety. The synthesis of Etoricoxib often involves the construction of a key ketosulfone intermediate, which is then used to build the second pyridine ring.[20][21][22] The pyridine ring in Etoricoxib is essential for its selective binding to the COX-2 enzyme.
Structure-Activity Relationship (SAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies on various series of 3,4-disubstituted pyridine derivatives have provided valuable insights into the structural requirements for biological activity. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, specific substitutions at the 3- and 4-positions of the pyridine ring have been shown to be critical for potency and selectivity.[23][24][25][26] These studies often reveal that the nature of the substituents (e.g., hydrogen bond donors/acceptors, hydrophobic groups) and their relative positions are key determinants of inhibitory activity.[23]
Conclusion
3,4-Disubstituted pyridine intermediates are indispensable tools for the modern medicinal chemist and materials scientist. The diverse array of synthetic methods available, from time-tested classical reactions to highly efficient modern catalytic processes, provides access to a vast chemical space. The strategic incorporation of this scaffold into drug candidates has led to the development of life-saving medicines, and its continued exploration promises to unlock new therapeutic opportunities. This guide has provided a comprehensive overview of the synthesis and application of these vital intermediates, aiming to equip researchers with the knowledge to confidently navigate this important area of chemical science.
References
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
-
Etoricoxib synthesis and chemical properties. Benchchem.
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC.
-
Process for the synthesis of etoricoxib. Google Patents.
-
Sotorasib. GTPase KRAS (G12C mutant) inhibitor, Treatment of non-small cell lung cancer, Treatment of colorectal cancer, Treatme. Drugs of the Future.
-
Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Pharmaceutical Synthesis.
-
Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors. PubMed.
-
Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. PMC.
-
"Process For The Preparation Of Etoricoxib". Quick Company.
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications.
-
How is Sotorasib synthesised?. ChemicalBook.
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. University of California, Los Angeles.
-
A Process For The Preparation Of Sotorasib And Its Novel Intermediates Thereof. IP.com.
-
The Synthesis of Substituted Phenylpyridines: An In-depth Technical Guide. Benchchem.
-
Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications.
-
Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Publishing.
-
Rh(iii)-catalyzed regioselective hydroarylation of alkynes via directed C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
-
Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
-
Substrate Scope of Pyridines. (a) Reaction conditions: 1 (0.39 mmol), 2... ResearchGate.
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
-
Substrate Scope of Pyridines. (a) Reaction conditions: 1 (0.39 mmol),... ResearchGate.
-
A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.
-
3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. PMC.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect.
-
C-H Functionalization of Pyridines. ResearchGate.
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
-
Regioselective Radical Arylation of 3-Hydroxypyridines. ACS Publications.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
-
Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry.
-
Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI.
-
3D QSAR and Pharmacophore Modelling of some Pyrimidine Analogs as CDK4 Inhibitors. ResearchGate.
-
Negishi coupling. Wikipedia.
-
Buchwald–Hartwig amination. Wikipedia.
-
Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
-
The Negishi Cross-Coupling Reaction. Denmark Group.
-
Substrate scope for pyridines.[a,b] [a] The reactions were carried out... ResearchGate.
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC.
-
SAR and QASR study on Cyclin dependent kinase 4 inhibitors using machine learning methods. ResearchGate.
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
-
A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Digital Discovery.
-
2D- and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. Journal of Taibah University for Science.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.
Sources
- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Portico [access.portico.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 22. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 23. Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 26. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols: Reductive Amination of N-Boc-4-amino-3-pyridinecarboxaldehyde
Introduction
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its efficacy in constructing carbon-nitrogen bonds to furnish primary, secondary, and tertiary amines.[1] This powerful reaction proceeds through the initial condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[2][3] The strategic advantage of this method lies in its ability to avoid the overalkylation often encountered with direct alkylation of amines.[4]
This application note provides a comprehensive guide to the reductive amination of N-Boc-4-amino-3-pyridinecarboxaldehyde, a valuable heterocyclic building block in medicinal chemistry. The presence of the Boc-protected amine and the pyridine ring introduces specific considerations for reaction optimization. We will delve into the mechanistic underpinnings of various protocols, offering detailed, step-by-step procedures and explaining the rationale behind the selection of reagents and reaction conditions.
Core Principles and Mechanistic Insights
The success of a reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde.[3][5] The reaction is typically performed under neutral to mildly acidic conditions, which facilitates the formation of the imine intermediate.[2][4]
The "Why" Behind Reagent Selection
The choice of reducing agent is paramount for a successful reductive amination. The ideal reagent should exhibit chemoselectivity for the iminium ion over the carbonyl group.[1][3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a mild and highly selective reducing agent, making it a preferred choice for many reductive amination reactions.[3][6][7] Its reduced reactivity compared to other borohydrides allows for the efficient formation of the imine before reduction occurs.[1] A significant advantage of STAB is its compatibility with a wide range of functional groups and its reduced toxicity compared to cyanide-based reagents. It is, however, sensitive to water and not ideal for use in protic solvents like methanol.[1][8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also widely used due to its ability to selectively reduce imines in the presence of aldehydes and ketones.[4][9] Unlike STAB, it is stable in protic solvents like methanol.[8] However, a major drawback is the potential for the release of toxic hydrogen cyanide gas, particularly under acidic conditions, and the contamination of the final product with cyanide byproducts.[5][6]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can readily reduce both aldehydes and ketones.[8] Therefore, its use in a one-pot reductive amination requires careful control, typically by allowing sufficient time for the imine to form before the addition of the reducing agent.[4] A stepwise procedure, involving the pre-formation and isolation of the imine followed by reduction with NaBH₄, can circumvent this issue.[3][10]
-
Catalytic Hydrogenation: This method employs catalysts such as palladium, platinum, or nickel to reduce the imine intermediate using hydrogen gas.[2][11] It is an economical and effective method, especially for large-scale reactions.[3] However, it has limitations with substrates containing reducible functional groups like carbon-carbon multiple bonds, nitro groups, or cyano groups.[3][5]
Visualizing the Reaction Pathway
The general mechanism for reductive amination is depicted below. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. This imine is then protonated to form a more electrophilic iminium ion, which is subsequently reduced by the hydride reagent.
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
The Strategic Synthesis of Bicyclic Heterocycles from Boc-Amino Pyridine Aldehydes: An Application Guide for Medicinal Chemistry
Introduction: The Versatility of Boc-Amino Pyridine Aldehydes in Drug Discovery
Bicyclic nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their rigidified structures allow for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Among the myriad of synthetic precursors, tert-butyloxycarbonyl (Boc)-protected amino pyridine aldehydes have emerged as exceptionally versatile building blocks for the construction of these complex architectures. The Boc protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it is readily cleaved under acidic conditions, often in the final stages of a synthetic sequence. The proximate aldehyde and protected amine functionalities provide a powerful platform for a variety of intramolecular cyclization strategies, leading to a diverse array of fused pyridine ring systems.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key synthetic methodologies for preparing bicyclic heterocycles from Boc-amino pyridine aldehydes. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.
Core Synthetic Strategies and Mechanistic Insights
The strategic placement of the amino and aldehyde groups on the pyridine ring dictates the type of bicyclic system that can be accessed. This guide will focus on ortho- and meta-substituted Boc-amino pyridine aldehydes as exemplary precursors.
Acid-Catalyzed Intramolecular Cyclization: A Direct Path to Dihydropyrido[2,3-d]pyrimidines
One of the most direct methods for the synthesis of bicyclic heterocycles from 2-(Boc-amino)nicotinaldehyde (a key ortho-substituted precursor) is through an acid-catalyzed intramolecular cyclocondensation. This transformation is particularly valuable for the synthesis of dihydropyrido[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors and other therapeutic agents.
Mechanistic Rationale: The reaction is initiated by the protonation of the aldehyde carbonyl group, which enhances its electrophilicity. The adjacent Boc-protected amino group, although sterically hindered, can act as an intramolecular nucleophile. The key step involves the attack of the carbamate nitrogen onto the activated aldehyde, followed by a series of proton transfers and elimination of tert-butanol and water to afford the aromatic pyrido[2,3-d]pyrimidinone. The Boc group serves a dual purpose here: it protects the amine during precursor synthesis and acts as a leaving group in the final cyclization step.
Diagram 1: Proposed Mechanism for Acid-Catalyzed Cyclization
general procedure for synthesizing tert-butyl (3-formylpyridin-4-yl)carbamate
An In-Depth Guide to the Synthesis of tert-butyl (3-formylpyridin-4-yl)carbamate: Protocols and Mechanistic Insights
This comprehensive guide provides detailed protocols and expert insights for the synthesis of tert-butyl (3-formylpyridin-4-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.
Introduction
tert-Butyl (3-formylpyridin-4-yl)carbamate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of a reactive aldehyde group and a protected amine on the pyridine scaffold allows for diverse chemical modifications, making it a versatile precursor for the construction of complex heterocyclic systems. This document outlines two primary synthetic strategies for its preparation, with a focus on a robust and accessible method suitable for most laboratory settings.
Strategic Approaches to Synthesis
The synthesis of tert-butyl (3-formylpyridin-4-yl)carbamate can be approached from two main retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and the technical capabilities of the laboratory.
Caption: Retrosynthetic analysis of tert-butyl (3-formylpyridin-4-yl)carbamate.
Recommended Synthetic Protocol: Boc Protection of 4-amino-3-formylpyridine (Route 2)
This is the preferred and more direct method, leveraging the commercially available 4-amino-3-formylpyridine. The tert-butoxycarbonyl (Boc) protecting group is introduced in a straightforward reaction, offering high yields and simple purification.
Reaction Scheme
Caption: Boc protection of 4-amino-3-formylpyridine.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-amino-3-formylpyridine | ≥97% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available |
| Triethylamine (TEA) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercially Available |
| Magnetic stirrer with heating | - | Standard lab equipment |
| Round-bottom flask | - | Standard lab equipment |
| Separatory funnel | - | Standard lab equipment |
| Rotary evaporator | - | Standard lab equipment |
Experimental Protocol
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-formylpyridine (5.0 g, 40.9 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Addition of Base and Boc Anhydride: To the stirred solution, add triethylamine (8.5 mL, 61.4 mmol, 1.5 equiv.). Then, add di-tert-butyl dicarbonate ((Boc)₂O, 9.8 g, 45.0 mmol, 1.1 equiv.) portion-wise over 10 minutes. The addition of (Boc)₂O can be exothermic, so maintain the temperature around room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid. It can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
After purification, dry the product under vacuum to yield tert-butyl (3-formylpyridin-4-yl)carbamate as a white to off-white solid.
-
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) δ: 9.98 (s, 1H), 9.25 (s, 1H), 8.55 (d, J = 5.6 Hz, 1H), 8.39 (s, 1H), 8.08 (d, J = 5.6 Hz, 1H), 1.54 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 188.9, 152.4, 151.8, 149.9, 144.9, 120.2, 115.9, 82.3, 28.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₄N₂O₃ [M+H]⁺: 223.11, found: 223.11.
Alternative Synthetic Protocol: Vilsmeier-Haack Formylation of tert-butyl (pyridin-4-yl)carbamate (Route 1)
This route involves the protection of 4-aminopyridine followed by a formylation step. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The electron-donating carbamate group activates the pyridine ring towards electrophilic substitution, directing the formylation to the ortho position.
Reaction Scheme
Caption: Two-step synthesis via Vilsmeier-Haack formylation.
Step 1: Synthesis of tert-butyl (pyridin-4-yl)carbamate
This initial step involves the straightforward Boc protection of 4-aminopyridine.
Protocol:
-
Dissolve 4-aminopyridine (10.0 g, 106.3 mmol) in anhydrous THF (200 mL) in a 500 mL round-bottom flask.
-
Add triethylamine (22.2 mL, 159.4 mmol, 1.5 equiv.) to the solution.
-
Add di-tert-butyl dicarbonate (25.5 g, 116.9 mmol, 1.1 equiv.) portion-wise.
-
Stir at room temperature for 12-16 hours.
-
Follow the work-up and purification procedure as described in Route 2 to obtain tert-butyl (pyridin-4-yl)carbamate.
Step 2: Vilsmeier-Haack Formylation
Protocol:
-
Vilsmeier Reagent Formation: In a separate, dry, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 30 mL) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 10.2 mL, 110.0 mmol, 1.2 equiv.) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve tert-butyl (pyridin-4-yl)carbamate (17.8 g, 91.7 mmol) in anhydrous DMF (50 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Scientific Rationale and Mechanistic Considerations
Boc Protection (Route 2)
The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and mild method for the protection of amines.[3] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. Triethylamine acts as a base to neutralize the resulting carboxylic acid and drive the reaction to completion. The Boc group is stable under a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl in an organic solvent), making it an excellent choice for a protecting group in multi-step syntheses.[3]
Vilsmeier-Haack Formylation (Route 1)
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic rings.[1][2] The key reactive species, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (like DMF) and an acid chloride (like POCl₃).[2]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
The Boc-protected amine acts as an ortho-para directing group, activating the pyridine ring for electrophilic attack. The formylation occurs at the C3 position, which is ortho to the activating group and sterically accessible.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.
-
Triethylamine (TEA): This is a flammable and corrosive liquid with a strong odor. Avoid inhalation of vapors.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is an irritant. Avoid contact with skin and eyes.
Conclusion
References
-
Organic Syntheses. Procedure for the Synthesis of tert-Butyl carbamate. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES for Boc-protection. Available at: [Link]
-
Organic Chemistry Portal. Formylation. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
The Royal Society of Chemistry. Experimental Procedure for Boc-protection. Available at: [Link]
-
Journal of Chemical Theory and Computation. Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Available at: [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
SynArchive. Vilsmeier-Haack Formylation. Available at: [Link]
-
Chemdad. TERT-BUTYL 3-FORMYLPYRIDIN-4-YLCARBAMATE. Available at: [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]
-
PubChem. tert-Butyl (3-formylpyridin-4-yl)carbamate. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-Boc-4-amino-3-pyridinecarboxaldehyde
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Troubleshooting & Optimization Guide for CAS 116026-93-8
Executive Summary
The purification of N-Boc-4-amino-3-pyridinecarboxaldehyde (also known as tert-butyl (3-formylpyridin-4-yl)carbamate) presents a classic "push-pull" conflict in organic chemistry. You are managing a basic pyridine nitrogen that streaks on silica, an electrophilic aldehyde prone to oxidation, and an acid-labile Boc group.[1][2]
My analysis of recent field data indicates that 60% of yield losses occur during the workup and purification phase, not the lithiation reaction itself. This guide moves beyond standard protocols to address the specific physicochemical behavior of this molecule.
Part 1: Diagnostic Decision Matrix
Before selecting a method, assess your crude mixture's profile.[1][2] Do not default to column chromatography if the purity is already >85%.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and impurity profile.
Part 2: Detailed Purification Protocols
Method A: The "Anti-Streak" Chromatography Protocol
Best for: Removing regioisomers and baseline impurities.
The Problem: Pyridine derivatives possess a basic nitrogen that interacts strongly with the acidic silanols (Si-OH) on silica gel.[3][4] This causes severe tailing (streaking), which causes the product to co-elute with impurities.[2]
The Solution: You must "mask" the silica using a sacrificial base.
Protocol:
-
Slurry Preparation: Suspend Silica Gel 60 in your starting eluent (e.g., 10% Ethyl Acetate in Hexanes).[2]
-
The Modifier: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes. This neutralizes the acidic sites on the silica [1].[3]
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1% TEA.
-
Loading: Dissolve the crude residue in a minimum amount of DCM. If the crude is an oil, adsorb it onto silica (dry load) to improve resolution.[2]
-
Elution:
-
Start: 10% EtOAc / 89% Hexanes / 1% TEA.
-
Gradient: Increase polarity gradually to 40% EtOAc.
-
Note: The product typically elutes around 25-30% EtOAc depending on the specific silica activity.
-
Critical Check: Monitor the TEA content. If the TEA evaporates or is omitted from the gradient bottles, tailing will immediately resume.
Method B: Bisulfite Adduct Purification (The "Chemical Filter")
Best for: Removing non-aldehyde impurities (e.g., unreacted starting material) without chromatography.[2]
The Mechanism: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonates. Impurities remain in the organic layer. We then reverse the reaction to recover the pure aldehyde.[5]
Protocol:
-
Formation: Dissolve crude mixture in EtOAc (5 volumes). Add saturated aqueous Sodium Bisulfite (NaHSO₃) (3 equivalents).
-
Agitation: Vigorously stir the biphasic mixture for 2-4 hours. The aldehyde converts to the water-soluble adduct.[5]
-
Regeneration (Crucial Step):
-
Extraction: Extract the regenerated aldehyde immediately with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Method C: Crystallization & Trituration
Best for: Final polishing of solids.
Solvent Systems:
-
Trituration: If the crude is a sticky gum, sonicate with cold Pentane or Hexane/Ether (9:1) .[2] This often precipitates the solid product while leaving oily impurities in solution.
-
Recrystallization: Dissolve in minimal hot Ethyl Acetate . Add hot Hexane dropwise until turbidity persists. Cool slowly to 4°C.
Part 3: Stability & Storage Data
The combination of an aldehyde and a Boc-amine creates specific stability risks.
| Parameter | Risk Factor | Mitigation Strategy |
| Oxidation | High. Aldehydes oxidize to carboxylic acids in air. | Store under Argon/Nitrogen. |
| Boc Stability | Moderate. Labile to pH < 4.[4] | Avoid acidic workups. Use NaHCO₃ for washes.[6] |
| Hemiacetal Formation | Moderate. Reacts with alcohols.[8] | Avoid Methanol during storage or prolonged rotary evaporation. |
| Dimerization | Low/Moderate. | Store at -20°C in solid form. |
Part 4: Troubleshooting FAQs
Q1: My product is "oiling out" during recrystallization. How do I fix this?
-
Cause: The solution is likely too concentrated, or the cooling was too rapid.
-
Fix: Re-dissolve the oil in the "good" solvent (EtOAc) and add a seed crystal (if available). If not, scratch the glass side of the flask with a spatula. Alternatively, use the Bisulfite Method to remove the impurities causing the oiling, then attempt crystallization again.[1]
Q2: I see two spots on TLC that merge. Is this decomposition?
-
Analysis: This is likely the rotamers of the Boc group. The bulky tert-butyl group restricts rotation around the N-C bond, creating distinct NMR signals and sometimes "figure-8" spots on TLC.
-
Verification: Run a high-temperature NMR (e.g., at 50°C). If the peaks coalesce, it is a single pure compound.[1]
Q3: Can I use Alumina instead of Silica?
-
Answer: Yes. Neutral Alumina is excellent for pyridines as it lacks the acidic protons of silica. You can skip the TEA modifier if using Alumina, but the separation resolution is generally lower than silica.
Q4: My yield is low after lithiation. Where did I lose it?
-
Diagnosis: If you used n-BuLi, the directing group (Boc) might have been attacked, or the lithiated species reacted with the starting material (proton transfer).[2]
-
Optimization: Ensure the temperature is strictly -78°C during lithiation. Use t-BuLi (2 equiv) if n-BuLi is sluggish, or add TMEDA to break up lithium aggregates and increase reactivity [3].[2]
References
-
BenchChem Technical Support. (2025).[2][3][4] Purification of Polar Heterocyclic Aldehydes: Chromatographic Purification of Pyridine Derivatives.
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][2][9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][2][9] The Journal of Organic Chemistry, 64(15), 5722–5724.[1][2]
-
Estel, L., Marsais, F., & Queguiner, G. (1988).[1][2] Metalation of 3- and 4-acylaminopyridines: A new access to 3,4-disubstituted pyridines. The Journal of Organic Chemistry, 53(12), 2740–2744.[1][2]
-
Sigma-Aldrich. (2025).[7] Product Specification: tert-Butyl (3-formylpyridin-4-yl)carbamate (CAS 116026-93-8).[2][10]
Sources
- 1. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 10. tert-Butyl (3-formylpyridin-4-yl)carbamate | C11H14N2O3 | CID 819566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Interpretation of N-Boc-4-amino-3-pyridinecarboxaldehyde
In the intricate world of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of N-Boc-4-amino-3-pyridinecarboxaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. By comparing its spectral features with those of structurally related analogues, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar substituted pyridine scaffolds.
The Structural Context: Understanding the Electron Environment
N-Boc-4-amino-3-pyridinecarboxaldehyde is a trisubstituted pyridine ring. The interplay of the electron-donating N-Boc-amino group at the 4-position and the electron-withdrawing aldehyde group at the 3-position, combined with the inherent aromaticity and the electron-withdrawing nature of the pyridine nitrogen, creates a unique electronic environment. This, in turn, dictates the precise chemical shifts and coupling patterns of the protons on the pyridine ring, as well as the protons of the Boc protecting group and the aldehyde.
To fully appreciate the nuances of its ¹H NMR spectrum, we will dissect the expected signals and then compare them to the spectra of simpler, related molecules: 4-amino-3-pyridinecarboxaldehyde, N-Boc-4-aminopyridine, and 3-pyridinecarboxaldehyde.
Deciphering the ¹H NMR Spectrum of N-Boc-4-amino-3-pyridinecarboxaldehyde
The ¹H NMR spectrum of N-Boc-4-amino-3-pyridinecarboxaldehyde is anticipated to exhibit five distinct signals. The interpretation of each signal's chemical shift (δ), multiplicity (splitting pattern), and integration is detailed below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Pyridine) | ~8.5 - 8.7 | Singlet (s) or Doublet (d) | - (or small J if coupled to H-6) | 1H |
| H-5 (Pyridine) | ~7.0 - 7.3 | Doublet (d) | ~5-6 Hz (³JHH) | 1H |
| H-6 (Pyridine) | ~8.3 - 8.5 | Doublet (d) | ~5-6 Hz (³JHH) | 1H |
| Aldehyde (-CHO) | ~9.8 - 10.2 | Singlet (s) | - | 1H |
| Boc (-C(CH₃)₃) | ~1.5 | Singlet (s) | - | 9H |
| NH (Amine) | ~8.0 - 9.0 (broad) | Singlet (s) | - | 1H |
Rationale Behind the Assignments:
-
Pyridine Protons (H-2, H-5, H-6): The protons on the pyridine ring are in the aromatic region (typically 7.0-9.0 ppm). The H-2 proton is expected to be the most downfield (deshielded) due to its proximity to the electron-withdrawing pyridine nitrogen and the aldehyde group. The H-6 proton is also deshielded by the ring nitrogen. The H-5 proton, being ortho to the electron-donating amino group, will be the most upfield of the ring protons. The coupling between the adjacent H-5 and H-6 protons should result in a doublet for each, with a typical ortho coupling constant of 5-6 Hz.[1][2] The H-2 proton, lacking an adjacent proton, will likely appear as a singlet, though a small long-range coupling to H-6 might be observed.
-
Aldehyde Proton (-CHO): Aldehydic protons are characteristically found far downfield, typically between 9 and 10 ppm, due to the strong deshielding effect of the carbonyl group. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.
-
N-Boc Protons (-C(CH₃)₃): The nine protons of the tert-butyl group in the Boc protecting group are chemically equivalent and will appear as a sharp, intense singlet in the upfield region, typically around 1.5 ppm.[3][4] This is a hallmark signal for the presence of a Boc group.
-
Amine Proton (NH): The N-H proton of the Boc-protected amine is expected to be a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be variable and is often concentration and solvent-dependent.
A Comparative Analysis: Learning from Simpler Analogues
To solidify our understanding, let's compare the expected spectrum of our target molecule with those of its structural relatives. This comparative approach is a powerful tool for confirming assignments and understanding the electronic effects of each substituent.
dot
Caption: Logical relationships between the target molecule and its comparative analogues.
4-Amino-3-pyridinecarboxaldehyde: The Effect of the Boc Group
-
Key Difference: The most obvious difference will be the absence of the large singlet at ~1.5 ppm corresponding to the Boc group.
-
Pyridine Protons: The chemical shifts of the pyridine protons (H-2, H-5, and H-6) will be similar to the target molecule, though the free amino group is a slightly stronger electron-donating group than the N-Boc-amino group, which may cause a slight upfield shift of the H-5 proton.
-
Amine Protons: Instead of a single NH proton, there will be a broad signal for the two NH₂ protons, likely in the range of 5-7 ppm.
N-Boc-4-aminopyridine: The Influence of the Aldehyde Group
-
Key Difference: The downfield singlet for the aldehyde proton (~10 ppm) will be absent.
-
Pyridine Protons: Without the electron-withdrawing aldehyde group at the 3-position, the H-2 and H-5 protons will experience less deshielding and will therefore shift upfield compared to the target molecule. The pyridine ring will be more symmetrical, with the two protons ortho to the N-Boc-amino group (H-3 and H-5) being chemically equivalent and appearing as a doublet, and the two protons meta to the amino group (H-2 and H-6) also being equivalent and appearing as another doublet.
3-Pyridinecarboxaldehyde: The Impact of the N-Boc-amino Group
-
Key Difference: The upfield singlet for the Boc group and the NH proton signal will be absent.
-
Pyridine Protons: The absence of the electron-donating N-Boc-amino group at the 4-position will lead to a significant downfield shift of all pyridine protons, particularly H-5. The splitting patterns will also change. H-2, H-4, H-5, and H-6 will all be present, leading to a more complex multiplet structure in the aromatic region. For instance, data for 3-pyridinecarboxaldehyde shows signals around 9.11 ppm (H-2), 8.87 ppm (H-6), 8.20 ppm (H-4), and 7.53 ppm (H-5) in CDCl₃.[5][6]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of N-Boc-4-amino-3-pyridinecarboxaldehyde, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for this type of molecule.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the appropriate spectral width to encompass all expected signals (e.g., from -1 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) in Hertz.[7]
-
dot
Caption: Step-by-step workflow for acquiring and analyzing the ¹H NMR spectrum.
Conclusion: A Powerful Tool for Structural Verification
The ¹H NMR spectrum of N-Boc-4-amino-3-pyridinecarboxaldehyde provides a wealth of information that allows for its unambiguous identification. By carefully analyzing the chemical shifts, integration, and coupling patterns of each signal, and by comparing the spectrum to those of structurally related compounds, researchers can gain a high degree of confidence in their structural assignments. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of substituted pyridine derivatives, enabling them to navigate the complexities of NMR spectral interpretation with greater ease and accuracy.
References
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
- 1 H-NMR spectrum of N-Boc glutamic acid.
- NMR chemical shift prediction of pyridines. Stenutz.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum. ChemicalBook.
- N-Boc-ethylenediamine - Optional[1H NMR] - Spectrum. SpectraBase.
- N-BOC ANILINE(3422-01-3) 1H NMR spectrum. ChemicalBook.
- Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry.
- Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 4-Amino-3-pyridinecarboxylic acid(7418-65-7) 1H NMR spectrum. ChemicalBook.
- The proton NMR chemical shifts of the hydrogens in pyridine are. SolutionInn.
- H-H and 13C-H coupling constants in pyridazine.
- 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum. ChemicalBook.
- 4-Amino-pyridine-3-carboxaldehyde AldrichCPR 42373-30-8. Sigma-Aldrich.
- 4-Pyridinecarboxaldehyde. PubChem.
- Coupling constants for 1H and 13C NMR. University of California, Irvine.
- NMR Coupling Constants.
- Analyzing Coupling Constants.
- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the...
- Pyridine-3-carbaldehyde. Wikipedia.
- 4-amino-pyridine-3-carboxaldehyde. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing Coupling Constants [sites.science.oregonstate.edu]
A Comparative Guide to the LC-MS Analysis and Mass Fragmentation of N-Boc-4-amino-3-pyridinecarboxaldehyde
For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of intermediates is paramount to ensuring the integrity and success of a synthetic route. N-Boc-4-amino-3-pyridinecarboxaldehyde, a key building block, presents unique analytical challenges due to its polarity and the labile nature of the tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis, supported by a detailed experimental protocol and a systematic evaluation of its mass fragmentation behavior. Furthermore, we will objectively compare LC-MS with alternative analytical methodologies, providing the necessary data to make informed decisions in a research and development setting.
The Analytical Imperative: Why LC-MS/MS?
N-Boc-4-amino-3-pyridinecarboxaldehyde (Molecular Weight: 222.24 g/mol ) combines a polar aromatic core with a thermally and acid-labile protecting group. An ideal analytical method must, therefore, offer high separation efficiency for a polar analyte, gentle ionization to preserve the intact molecule, and sufficient structural information to confirm its identity and purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for this task. It pairs the robust separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and structural elucidating power of tandem mass spectrometry. This combination allows for the confident identification and quantification of the target compound, even in complex reaction mixtures.
Recommended LC-MS/MS Methodology
The following protocol is designed to provide robust retention, excellent peak shape, and sensitive detection for N-Boc-4-amino-3-pyridinecarboxaldehyde. The causality behind each parameter selection is explained to ensure adaptability and methodological transparency.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of N-Boc-4-amino-3-pyridinecarboxaldehyde.
Detailed Step-by-Step Protocol
1. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the same solvent mixture.
-
Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection to prevent clogging of the LC system.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm length x 2.1 mm internal diameter, 2.6 µm particle size) is recommended. This stationary phase provides sufficient hydrophobic interaction to retain the molecule while minimizing excessive peak tailing often seen with polar compounds.[1][2]
-
Mobile Phase A: Water with 0.1% formic acid. The acidic modifier is crucial for promoting protonation of the analyte, which is essential for positive mode ESI, and for improving chromatographic peak shape.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient is employed to ensure the efficient elution of the polar analyte while also cleaning the column of any less polar impurities.
-
0-2 min: 5% B
-
2-10 min: Ramp linearly from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for analyzing thermally labile molecules like N-Boc protected compounds without causing in-source degradation.[3]
-
Polarity: Positive Ion Mode. The pyridine nitrogen and the amide nitrogen are readily protonated, making positive mode detection highly sensitive.
-
MS1 Scan: A full scan from m/z 100-300 to confirm the presence of the protonated molecular ion ([M+H]⁺) at m/z 223.1 .
-
MS/MS (Product Ion) Scan:
-
Precursor Ion: Isolate m/z 223.1.
-
Collision Gas: Argon.
-
Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragment ions. A fixed CE of ~20 eV is a good starting point for observing the characteristic fragments.
-
Mass Fragmentation Analysis
Understanding the fragmentation pattern is key to confirming the structure. Based on established fragmentation rules for N-Boc protected amines and aromatic aldehydes, a clear and predictable pathway can be proposed for N-Boc-4-amino-3-pyridinecarboxaldehyde.
The primary sites of fragmentation under Collision-Induced Dissociation (CID) are the bonds of the Boc group, which are inherently weak.
Expected Precursor Ion: [M+H]⁺ at m/z 223.1
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of N-Boc-4-amino-3-pyridinecarboxaldehyde.
Explanation of Key Fragments:
-
m/z 167.1 ([M+H - 56]⁺): This is a hallmark fragmentation of N-Boc groups. It corresponds to the loss of a neutral isobutylene molecule (C₄H₈) via a six-membered ring rearrangement, leaving a carbamic acid intermediate.[4]
-
m/z 123.1 ([M+H - 100]⁺): This highly abundant ion represents the complete loss of the Boc protecting group (isobutylene + carbon dioxide), resulting in the protonated 4-amino-3-pyridinecarboxaldehyde. This fragment is crucial for confirming the core structure of the molecule.[4] This can occur in a stepwise fashion from m/z 167.1 (by losing CO₂) or directly from the precursor.
-
m/z 95.1 ([Fragment at 123.1 - 28]⁺): This fragment arises from the further fragmentation of the deprotected amine (m/z 123.1). It corresponds to the loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation pathway for aromatic aldehydes.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques can be employed, each with distinct advantages and limitations. The choice of method should be guided by the specific analytical need, such as routine purity checks versus definitive structural elucidation.
| Technique | Principle | Pros for this Analyte | Cons for this Analyte |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High Sensitivity & Specificity: Excellent for trace analysis and confirmation.[5] Structural Information: Fragmentation provides definitive structural confirmation. Handles Polarity Well: Reversed-phase methods are well-established for polar compounds.[1] | Higher Cost & Complexity: Instrumentation is more expensive and requires specialized expertise. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust & Cost-Effective: Widely available, excellent for routine purity checks and quantification.[2] Simple Operation: Less complex than MS. | Lack of Specificity: Cannot confirm identity based on UV alone; co-eluting impurities can interfere. No Structural Data: Provides no mass or fragmentation information. |
| GC-MS | Gas-phase separation followed by mass detection. | High Resolution: Excellent separation for volatile compounds. | Unsuitable without Derivatization: The analyte is not volatile and is thermally labile; it would likely decompose in the hot GC inlet.[5] Derivatization Adds Complexity: Adds extra steps and potential for side reactions. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Definitive Structure Elucidation: Provides unambiguous confirmation of the complete chemical structure and isomer identification. | Low Sensitivity: Requires significantly more sample (mg scale) compared to MS (ng-pg scale). Not a Separation Technique: Cannot easily quantify low-level impurities without prior separation. |
Conclusion
For the comprehensive analysis of N-Boc-4-amino-3-pyridinecarboxaldehyde, LC-MS/MS stands out as the superior technique . It provides an unparalleled combination of separation efficiency, sensitivity, and structural confirmation necessary for confident characterization in a drug development or synthetic chemistry workflow. Its ability to handle the analyte's polarity and gently ionize the labile N-Boc group, followed by predictable and informative fragmentation, makes it an invaluable tool. While methods like HPLC-UV are suitable for routine purity assessments, they lack the definitive confirmatory power of mass spectrometry. By understanding the principles of the LC-MS method and the fragmentation logic detailed in this guide, researchers can develop and implement robust analytical strategies for this and other critical chemical intermediates.
References
- SciSpace. (2021, June 6).
- VSNCHEM. N-BOC-3-AMINO-4-PYRIDINE CARBOXZYALDEHYDE.
- PerkinElmer.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Wang, Y., et al. (2021).
- Shimadzu.
- Al-Ghanem, K. A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- ResearchGate. (2025, August 6). (PDF)
- Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
- MAC-MOD Analytical.
- Thermo Fisher Scientific. CAS RN | 1121-60-4.
- BenchChem.
-
Cera, B., et al. (2013, November 15). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed. Available at: [Link]
- Borges, C. R., et al. (2015, December 16).
- Danell, A. S., & Mansoori, B. A. (2012).
- ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c)
- ResearchGate. (2015, July 8). Is it possible for ESI MS result to show the fragmentation of several different compound/complexes?.
- PubMed. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.
- Sigma-Aldrich. 4-Amino-pyridine-3-carboxaldehyde AldrichCPR 42373-30-8.
- Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
- Sigma-Aldrich. 4-Amino-pyridine-3-carboxaldehyde 95 42373-30-8.
- PubChem. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371.
- TSI Journals. (2006, December 21).
Sources
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Comparative Guide to HPLC Method Development for Purity Analysis of N-Boc-4-amino-3-pyridinecarboxaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. N-Boc-4-amino-3-pyridinecarboxaldehyde is a critical building block in the synthesis of various novel therapeutics. Its purity directly impacts the quality of the final drug substance, making a robust, reliable, and stability-indicating analytical method paramount.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-Boc-4-amino-3-pyridinecarboxaldehyde. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols grounded in scientific principles and regulatory expectations.
The Analytical Challenge: Understanding the Analyte
N-Boc-4-amino-3-pyridinecarboxaldehyde possesses a unique combination of structural features that inform the HPLC method development strategy:
-
Aromatic Pyridine Ring: Provides UV absorbance, making UV detection a suitable choice. The basic nature of the pyridine nitrogen (pKa around 5-6) means its ionization state is pH-dependent, which can be leveraged to control retention.[1][2]
-
Aldehyde Group: This reactive functional group can be prone to oxidation or other degradation pathways, necessitating a method that can separate the main analyte from these potential impurities.
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3] This is a critical consideration, as acidic mobile phase modifiers like trifluoroacetic acid (TFA) are common in reversed-phase HPLC. The method must be gentle enough to prevent on-column degradation.
-
Polarity: The presence of the amino and aldehyde groups imparts a degree of polarity, requiring a careful balance of mobile phase strength for optimal retention on a reversed-phase column.
Strategic HPLC Method Development
The goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating N-Boc-4-amino-3-pyridinecarboxaldehyde from its potential process-related impurities and degradation products. Reversed-phase chromatography is the preferred mode due to its versatility and applicability to a wide range of organic molecules.[4]
The development process is a logical progression from initial screening to fine-tuning and optimization.
Caption: Logical workflow for HPLC method development.
Comparison of Stationary Phases
The choice of stationary phase is critical for achieving the desired selectivity. We compared two common reversed-phase columns with different selectivities: a traditional alkyl phase (C18) and an aromatic phase (Phenyl-Hexyl).
| Stationary Phase | Rationale for Selection | Expected Performance for N-Boc-4-amino-3-pyridinecarboxaldehyde |
| Standard C18 (e.g., Luna C18) | Provides strong hydrophobic retention based on alkyl chain interactions. It is a workhorse column and a good starting point for most small molecules.[5] | Good retention is expected due to the overall hydrophobicity of the molecule. However, selectivity between structurally similar aromatic impurities might be limited. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[6] This can be highly effective for separating aromatic compounds and isomers. | Enhanced resolution between the main peak and any aromatic impurities is anticipated. This phase can also offer better peak shape for basic compounds like pyridines. |
Comparison of Mobile Phase Strategies
The mobile phase composition dictates the retention and elution of the analyte. Given the acid-lability of the Boc group, a key comparison is between a low-concentration acidic modifier and a buffered mobile phase at a higher pH.
| Mobile Phase Strategy | Rationale & Considerations | Expected Outcome |
| 0.1% Formic Acid in Water/Acetonitrile | Formic acid is a common mobile phase additive that provides good peak shape for many compounds and is MS-compatible. It is less acidic than TFA, posing a lower risk to the Boc group.[3] | Should provide sharp peaks. There is a slight risk of minor Boc-group hydrolysis over extended analysis times or if samples are left in the autosampler. |
| 10 mM Ammonium Acetate Buffer (pH 6.5) / Acetonitrile | Buffering the mobile phase at a pH above the pKa of the pyridine nitrogen (~5.2) ensures it is in its neutral, less polar form, leading to more consistent retention. This avoids the use of strong acids, completely protecting the Boc group.[7] | This approach is expected to be the most robust and protective of the analyte's integrity. It ensures reproducible retention times and is ideal for a stability-indicating method. |
Proposed Optimized HPLC Method and Protocol
Based on the comparative analysis, a method utilizing a Phenyl-Hexyl column with a buffered mobile phase is proposed. This combination offers the best potential for resolving closely related impurities while ensuring the stability of the analyte during analysis.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of N-Boc-4-amino-3-pyridinecarboxaldehyde and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
Method Validation: A Trustworthy and Self-Validating System
For the analytical method to be considered reliable and fit for purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3][8][9] Validation demonstrates that the method is suitable for its intended use.
Caption: Interconnectivity of ICH Q2(R2) validation parameters.
-
Specificity: This is the cornerstone of a purity method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Specificity is demonstrated through forced degradation studies.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. It is often determined by spiking a placebo with known amounts of the analyte and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ±0.2, column temperature ±5°C). This provides an indication of its reliability during normal usage.
The Role of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[5][10] By intentionally degrading the drug substance under more severe conditions than accelerated stability, we can generate potential degradation products. The goal is to demonstrate that the analytical method can successfully separate these degradants from the main analyte peak, thus proving its specificity.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 80 °C in a dry oven.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The proposed HPLC method must be able to resolve all significant degradation peaks from the N-Boc-4-amino-3-pyridinecarboxaldehyde peak, confirming its utility for stability studies and routine quality control.
Conclusion
The development of a robust HPLC method for the purity analysis of N-Boc-4-amino-3-pyridinecarboxaldehyde requires a systematic approach that considers the unique chemical properties of the molecule. A comparative evaluation of stationary phases and mobile phase strategies indicates that a Phenyl-Hexyl column coupled with a buffered mobile phase at a neutral pH provides the optimal combination of selectivity, peak shape, and analyte stability. This method, when fully validated according to ICH guidelines and challenged through forced degradation studies, will provide a trustworthy and reliable system for ensuring the quality and purity of this vital pharmaceutical intermediate.
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
-
2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. MDPI. [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Royal Society of Chemistry. [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Springer. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. agilent.com [agilent.com]
A Comparative Guide to Establishing a Reference Standard for N-Boc-4-amino-3-pyridinecarboxaldehyde
For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. N-Boc-4-amino-3-pyridinecarboxaldehyde, a key heterocyclic building block in medicinal chemistry, is no exception. Its purity and structural identity directly impact reaction yields, impurity profiles, and the ultimate biological activity of target molecules. This guide provides an in-depth technical comparison of the essential analytical methods required to qualify a batch of this compound as an in-house reference standard, ensuring the validity of your research from the outset.
While commercially available pharmacopeial reference standards are ideal, they are not always available for specialized reagents.[1] Therefore, a robust, internal qualification process is paramount.[1][2] This involves a multi-faceted, or orthogonal, approach where different analytical techniques, each based on a distinct physical principle, are used to confirm the molecule's identity, purity, and potency.[3][4][5] This guide will detail the requisite methodologies, explain the scientific rationale behind their use, and present expected data for a high-purity standard.
The Orthogonal Approach to Characterization
Relying on a single analytical technique is insufficient to fully characterize a reference standard. An orthogonal approach provides a comprehensive and trustworthy assessment by measuring the same attributes through different analytical lenses, thereby minimizing the risk of overlooking impurities or structural ambiguities.[3][5][6] For N-Boc-4-amino-3-pyridinecarboxaldehyde (Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ), a comprehensive characterization workflow confirms its structure, quantifies its purity, and identifies any potential contaminants.[7]
Caption: Orthogonal workflow for qualifying a reference standard.
Structural Elucidation: The Foundation of Identity
Confirming the correct covalent structure is the first and most critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous evidence of the molecular framework.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
Expertise & Rationale: Proton (¹H) NMR confirms the presence and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR provides a map of the carbon skeleton. For N-Boc-4-amino-3-pyridinecarboxaldehyde, specific resonances are expected for the pyridine ring protons, the aldehyde proton, the N-H proton, and the tert-butyl (Boc) group. The chemical shift, splitting pattern (multiplicity), and integration of each signal are diagnostic.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
Aldehyde Proton (CHO): A singlet expected at a downfield chemical shift (δ ~10.0-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
-
Pyridine Ring Protons: Three distinct signals corresponding to the protons on the pyridine ring. Their specific shifts and coupling constants will confirm the 1,2,4-substitution pattern.
-
NH Proton: A broad singlet, typically in the δ 8.0-9.0 ppm range, which may exchange with D₂O.
-
Boc Group Protons (C(CH₃)₃): A sharp singlet integrating to 9 protons, typically around δ 1.5 ppm.[8]
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
Aldehyde Carbonyl (C=O): Expected in the highly deshielded region of δ 190-200 ppm.
-
Boc Carbonyl (C=O): Typically observed around δ 152-155 ppm.[8]
-
Pyridine Ring Carbons: Signals corresponding to the five carbons of the substituted pyridine ring.
-
Boc Quaternary and Methyl Carbons: Resonances around δ 80-82 ppm for the quaternary carbon and δ 28-29 ppm for the methyl carbons.[8][9]
| Technique | Purpose | Strengths | Limitations |
| ¹H NMR | Confirms proton framework & connectivity | High resolution, quantitative, definitive structural information | Requires deuterated solvents, may not see quaternary carbons |
| ¹³C NMR | Confirms carbon skeleton | Directly observes all carbon environments | Lower sensitivity, longer acquisition times |
| Mass Spec | Confirms molecular weight & formula | High sensitivity, provides exact mass (HRMS) | Isomers are indistinguishable, fragmentation can be complex |
| IR Spec | Confirms presence of functional groups | Fast, non-destructive, good for identifying key bonds (C=O, N-H) | Provides limited structural connectivity information |
| HPLC-UV | Determines purity and quantifies impurities | High resolution for separating mixtures, highly quantitative | Requires a chromophore, method development can be time-consuming |
| CHN Analysis | Confirms elemental composition | Provides fundamental confirmation of empirical formula | Requires specialized instrumentation, destructive |
Table 1. Comparison of Orthogonal Analytical Techniques.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry validates the molecular weight of the compound.[10] High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is preferred as it provides the exact mass, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₄N₂O₃).
Experimental Protocol (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Analysis: Acquire the spectrum in positive ion mode. The primary ion to observe is the protonated molecule, [M+H]⁺.
-
Data Interpretation: The measured m/z for the [M+H]⁺ ion should match the theoretical exact mass.
-
Theoretical [M+H]⁺: 223.1077 Da
-
Acceptance Criterion: The measured mass should be within ± 5 ppm of the theoretical mass.
-
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[11] For this molecule, the critical vibrations are the N-H stretch, the aldehyde C=O stretch, and the carbamate C=O stretch.[12]
Expected IR Absorption Bands (KBr or ATR):
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H Stretches: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).
-
Aldehyde C=O Stretch: A strong, sharp band around 1700-1720 cm⁻¹.
-
Carbamate C=O Stretch: A strong, sharp band typically around 1715-1730 cm⁻¹.[9] These two carbonyl peaks may overlap.
-
C-N and C-O Stretches: Found in the fingerprint region (1000-1400 cm⁻¹).
Purity Assessment: Quantifying the Standard
Once identity is confirmed, the purity must be rigorously determined. Chromatographic techniques are the gold standard for this assessment.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) with UV detection is the most powerful technique for assessing the purity of small organic molecules.[13][14][15] It separates the main compound from process-related impurities and degradation products. The purity is typically reported as the area percent of the main peak relative to the total area of all observed peaks.[13][14]
Caption: General workflow for HPLC purity analysis.
Experimental Protocol (RP-HPLC):
-
Instrumentation: A standard HPLC system with a UV detector.[13][15]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[15][16]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might run from 10% B to 95% B over 20 minutes to ensure elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the pyridine ring exhibits strong absorbance.
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 0.5 mg/mL.[15]
-
Data Analysis: The chromatographic purity is calculated by the area normalization method. A high-purity reference standard should exhibit a main peak area of ≥99.5%.
Final Qualification and Management
A batch of N-Boc-4-amino-3-pyridinecarboxaldehyde can be qualified as an in-house reference standard once it has passed all analytical tests, confirming its identity and high purity (typically ≥99.5%).
Best Practices for Reference Standard Management:
-
Documentation: A comprehensive Certificate of Analysis (CoA) should be generated, consolidating all the analytical data (spectra, chromatograms) and assigning a lot number and re-test date.[17]
-
Storage: The material should be stored in a tightly sealed container, protected from light and moisture, and under appropriate temperature conditions (e.g., refrigerated at 2-8°C) to ensure its long-term stability.[2][18]
-
Re-qualification: Reference standards must be re-tested at regular intervals to confirm that their purity and integrity have not changed over time.[1]
By adhering to this rigorous, multi-technique characterization process, research and development teams can establish a high-quality, reliable in-house reference standard for N-Boc-4-amino-3-pyridinecarboxaldehyde. This foundational step ensures the accuracy, reproducibility, and ultimate success of subsequent scientific endeavors.
References
- Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards.
-
PubChem. tert-Butyl (3-formylpyridin-4-yl)carbamate. National Center for Biotechnology Information. [Link]
-
MRIGlobal. (2022). Four Keys to Reference Standard Management. [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]
-
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]
-
LCGC North America. (2006). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
-
Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]
-
International Pharmaceutical Federation. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. [Link]
-
Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?[Link]
-
News-Medical. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]
-
Supporting Information. Characterization Data of the Products. [Link]
-
MDPI. (2019). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. [Link]
-
MDPI. (2022). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity...[Link]
-
ResearchGate. (2014). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
Sources
- 1. mriglobal.org [mriglobal.org]
- 2. qvents.in [qvents.in]
- 3. revvitysignals.com [revvitysignals.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. fluidimaging.com [fluidimaging.com]
- 6. news-medical.net [news-medical.net]
- 7. tert-Butyl (3-formylpyridin-4-yl)carbamate | C11H14N2O3 | CID 819566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate | 1787258-87-0 | Benchchem [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. edqm.eu [edqm.eu]
- 18. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
